

Solubility Profile of Fmoc-Trp(Mts)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Trp(Mts)-OH

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This technical guide provides an in-depth overview of the solubility characteristics of N α -Fmoc-N(in)-mesitylene-2-sulfonyl-L-tryptophan (**Fmoc-Trp(Mts)-OH**), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is crucial for optimizing coupling reactions, ensuring high peptide yield and purity, and developing efficient manufacturing processes. This document outlines its solubility in common solvents, provides a detailed protocol for solubility determination, and illustrates its role in the standard SPPS workflow.

Core Properties of Fmoc-Trp(Mts)-OH

Property	Value
Chemical Formula	C ₃₅ H ₃₂ N ₂ O ₆ S ^[1]
Molecular Weight	608.7 g/mol ^[1]
Appearance	White to off-white powder
Primary Application	Solid-Phase Peptide Synthesis (SPPS)

Solubility Data

Quantitative solubility data for **Fmoc-Trp(Mts)-OH** is not readily available in public literature. However, based on the general solubility of Fmoc-protected amino acids in solvents commonly

used for peptide synthesis, the following table summarizes the expected qualitative solubility. These solvents are critical for dissolving reagents to ensure efficient reaction kinetics during the synthesis process.

Solvent	Abbreviation	Type	Expected Solubility	Typical Concentration Range (M)
N,N-Dimethylformamide	DMF	Polar Aprotic	Highly Soluble	> 0.4
N-Methyl-2-pyrrolidone	NMP	Polar Aprotic	Highly Soluble	> 0.4
Dimethyl sulfoxide	DMSO	Polar Aprotic	Highly Soluble	> 0.4
Dichloromethane	DCM	Nonpolar	Soluble	0.1 - 0.4
Tetrahydrofuran	THF	Polar Aprotic	Moderately Soluble	0.1 - 0.3
Acetonitrile	ACN	Polar Aprotic	Slightly Soluble	< 0.1
Water	H ₂ O	Polar Protic	Insoluble	< 0.01
Diethyl ether	Et ₂ O	Nonpolar	Insoluble	< 0.01

Note: The expected solubility and concentration ranges are estimations based on the properties of similar Fmoc-protected amino acids and their use in standard SPPS protocols. Actual solubility can be affected by the purity of both the solute and the solvent, temperature, and the presence of other reagents.

Experimental Protocols

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility and is recommended for accurate assessment.[\[2\]](#)

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the steps to determine the thermodynamic equilibrium solubility of **Fmoc-Trp(Mts)-OH** in a chosen solvent.

1. Materials and Equipment:

- **Fmoc-Trp(Mts)-OH** (solid)
- Solvent of interest (e.g., DMF, NMP)
- Analytical balance
- Vials with screw caps (e.g., 4 mL glass vials)
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes for standard preparation

2. Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **Fmoc-Trp(Mts)-OH** to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure saturation.[\[3\]](#)
- **Equilibration:** Tightly cap the vial and place it in a constant temperature environment (e.g., 25°C). Agitate the suspension using an orbital shaker at a consistent speed for a predetermined period, typically 24 to 48 hours, to allow the solution to reach equilibrium.[\[2\]](#)
[\[3\]](#)

- **Phase Separation:** After equilibration, allow the vial to stand undisturbed in the same constant temperature environment for at least 24 hours to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.^[2]
- **Sample Collection:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
- **Dilution and Analysis:** Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of **Fmoc-Trp(Mts)-OH**.
- **Quantification:** Calculate the solubility of **Fmoc-Trp(Mts)-OH** in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL, g/L, or mol/L.

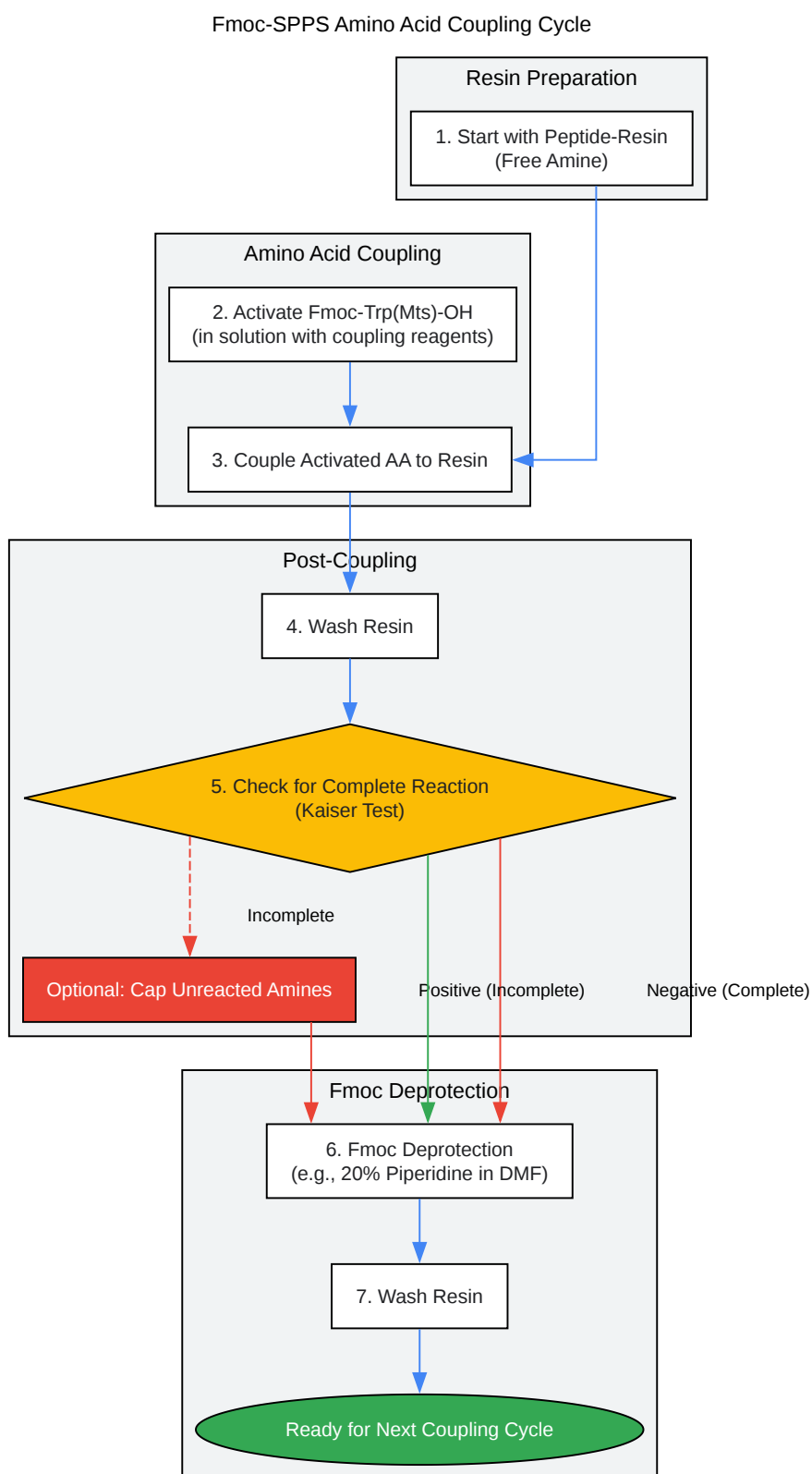
3. Preparation of HPLC Calibration Curve:

- Prepare a stock solution of **Fmoc-Trp(Mts)-OH** of a known concentration in the solvent.
- Perform a series of dilutions to create at least five standard solutions of different concentrations.
- Inject each standard into the HPLC system and record the peak area.
- Plot the peak area versus concentration to generate a linear calibration curve.

Visualization of Experimental Workflows

Fmoc-SPPS Amino Acid Coupling Workflow

The following diagram illustrates the key steps in a single amino acid coupling cycle during Fmoc-based solid-phase peptide synthesis, where the solubility of **Fmoc-Trp(Mts)-OH** is critical.



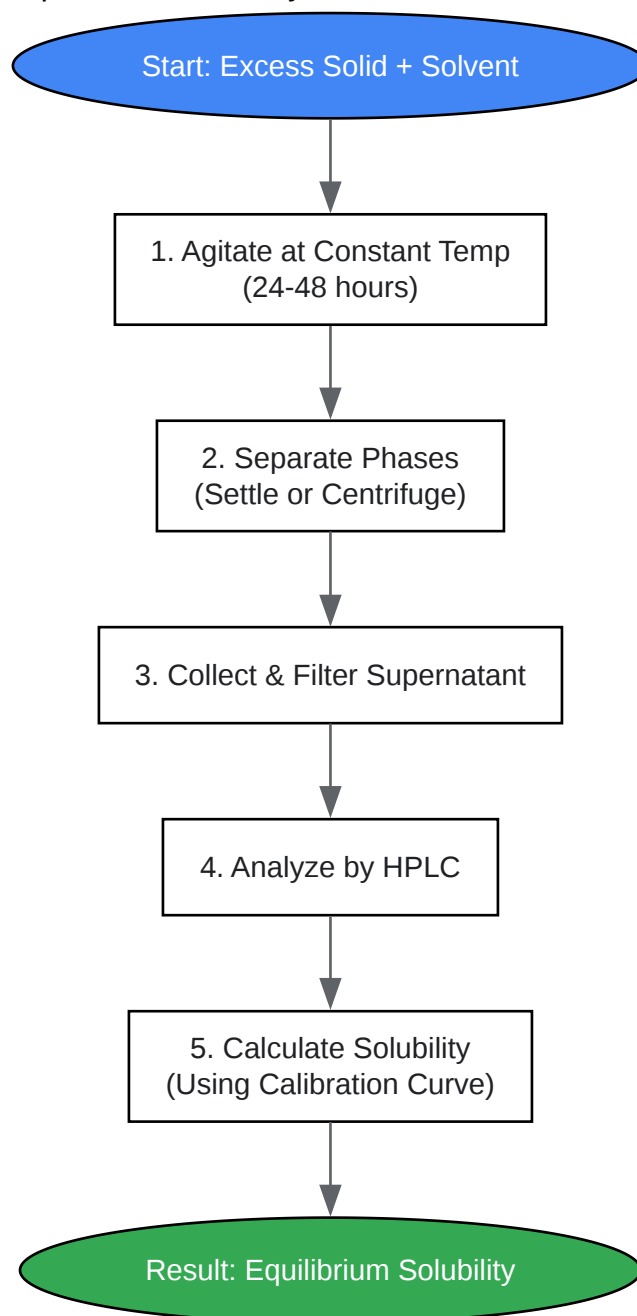
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Caption: Workflow for a single amino acid addition in Fmoc-SPPS.

Solubility Determination Workflow

This diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.

Equilibrium Solubility Determination Workflow



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Caption: Shake-flask method for solubility measurement.

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